Chemical Identification
The compound known as ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid has the following identifiers:
Classification
This compound is classified under the category of amino acids due to its structure, which contains an amino group and a carboxylic acid group. It is primarily used in scientific research, particularly in pharmacological studies.
Methods of Synthesis
The synthesis of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid typically involves several steps:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory practices.
Structure Description
The molecular structure of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid features:
This complex structure allows for potential interactions with biological targets, making it significant in pharmacological studies.
Data on Molecular Geometry
The compound exhibits a three-dimensional conformation that can be analyzed using computational chemistry methods to predict its behavior in biological systems.
Reactivity Profile
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid can participate in various chemical reactions:
Technical data on specific reaction conditions and yields are typically documented in laboratory records.
Further studies are necessary to elucidate its precise mechanisms and biological targets.
Physical Properties
Chemical Properties
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to characterize these properties.
Scientific Uses
((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid is primarily used in:
The strategic integration of N-arylpiperazine and methoxyphenylacetic acid scaffolds creates hybrid architectures with tailored biological potential. Piperazine derivatives exhibit conformational flexibility that enhances receptor binding diversity, while the 4-methoxyphenyl group contributes electron-rich aromatic character favorable for π-π stacking interactions within enzyme active sites. This hybrid design exploits the proven pharmacological significance of both motifs: N-arylpiperazines demonstrate affinity for neurological targets (e.g., serotonin and dopamine receptors), and methoxyphenyl acetic acid derivatives serve as metabolic modulators [3] [8]. The acetic acid linker enables precise spatial orientation between these domains, facilitating optimal target engagement. Molecular modeling indicates that the 4-methyl group on the piperazine’s phenyl ring mitigates oxidative metabolism, thereby enhancing metabolic stability compared to unsubstituted analogues [3] [6].
The synthesis employs a convergent three-step sequence prioritizing regioselective N-functionalization of the piperazine core. Initial amide bond formation anchors the 4-methylphenylpiperazine to chloroacetyl chloride, yielding 2-chloro-1-(4-(4-methylphenyl)piperazin-1-yl)ethan-1-one. This electrophilic intermediate undergoes nucleophilic displacement with 4-methoxyaniline under mild basic conditions (K₂CO₃, acetonitrile, 60°C), producing the secondary amine {2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amine. Final N-alkylation with tert-butyl bromoacetate followed by acidic deprotection (TFA/DCM) furnishes the target acetic acid derivative. Critical modifications include:
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction Type | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Amidation | Chloroacetyl chloride, K₂CO₃, DCM, 0°C | 2-Chloro-1-(4-(4-methylphenyl)piperazin-1-yl)ethan-1-one | 85 |
2 | Nucleophilic Substitution | 4-Methoxyaniline, K₂CO₃, CH₃CN, 60°C, 12h | {2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amine | 72 |
3 | Alkylation/Deprotection | i) tert-Butyl bromoacetate, DIPEA, DMF; ii) TFA/DCM (1:1) | Target Compound | 68 (over two steps) |
Structural variations on both aryl systems profoundly influence physicochemical properties and target affinity:
Piperazine N-Aryl Modifications
Methoxyphenyl Modifications
Table 2: Structural Analogues and Key Properties
Compound | R (Piperazine N-Aryl) | R' (Methoxyphenyl Mod) | Molecular Formula | MW (g/mol) | Key Property Shift |
---|---|---|---|---|---|
Target Compound | 4-Methylphenyl | -CH₂COOH | C₂₂H₂₇N₃O₄ | 397.48 | Baseline |
Analogue A | 2,5-Dimethylphenyl | -CH₂COOH | C₂₃H₂₉N₃O₄ | 411.49 | ↑ Lipophilicity (logP +0.4) |
Analogue B | 4-Methylphenyl | -CH₂COOCH₃ | C₂₃H₂₉N₃O₄ | 411.49 | ↑ Metabolic stability |
Analogue C | 2-Hydroxyethyl | -CH₂COOH | C₁₇H₂₅N₃O₅ | 351.41 | ↓ logP (Hydrophilic) |
Analogue D | 4-Methylphenyl | -CH₂N(CH₃)H | C₁₀H₁₃NO₃ | - | ↓ H-bond donor capacity |
Yield optimization focused on three critical stages: amide coupling efficiency, nucleophilic substitution kinetics, and final alkylation regioselectivity.
Amide Coupling
Nucleophilic Substitution
Alkylation/Deprotection
Table 3: Reaction Optimization Impact on Yield
Reaction Stage | Parameter Tested | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|---|
Amide Coupling | Catalyst | DMAP | Triethylamine | +7% |
Nucleophilic Substitution | Temperature | 25°C | 60°C | Time reduced 75% |
Solvent | Acetone | Acetonitrile | Purity >98% (HPLC) | |
Alkylation | Base | K₂CO₃ | DIPEA | +12% (reduced hydrolysis) |
Deprotection | Acid System | HCl/H₂O | TFA/DCM (1:1) | Quantitative conversion |
Article compounds: ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid; {2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino)acetic acid; {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid; [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid; (4-Methoxyphenyl)(methylamino)acetic acid.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3